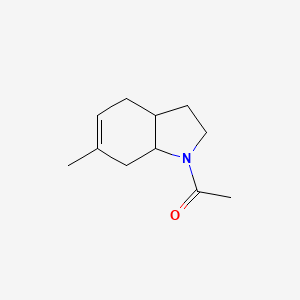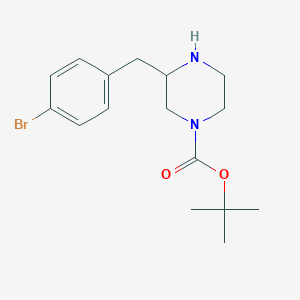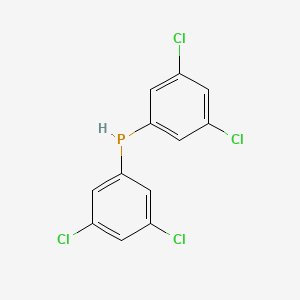![molecular formula C20H16O4 B14198124 Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- CAS No. 833484-87-0](/img/structure/B14198124.png)
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-acetyl-1-naphthalenyl group through an oxy-methyl linkage
Méthodes De Préparation
The synthesis of benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-acetyl-1-naphthol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to deprotonate the benzoic acid, making it more reactive.
Formation of the Linkage: The deprotonated benzoic acid reacts with 2-acetyl-1-naphthol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the oxy-methyl linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]- can be compared with other similar compounds, such as:
Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share the benzoic acid core but differ in their substituents, leading to variations in their properties and applications.
Naphthalene Derivatives: Compounds like 2-acetyl-1-naphthol and 1-naphthylamine have similar naphthalene structures but differ in their functional groups, affecting their reactivity and uses.
Propriétés
Numéro CAS |
833484-87-0 |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-[(2-acetylnaphthalen-1-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C20H16O4/c1-13(21)17-11-10-15-4-2-3-5-18(15)19(17)24-12-14-6-8-16(9-7-14)20(22)23/h2-11H,12H2,1H3,(H,22,23) |
Clé InChI |
NVEQBKZABIRVMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)

![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)

![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)


